N-(3-chloro-4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and various aromatic substituents. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and psychiatric disorders.
The compound is cataloged under the CAS number 1034736-90-7 and can be found in various chemical databases, including PubChem and BenchChem. It is primarily used for research purposes and is not intended for human or animal use.
This compound belongs to the class of thiophene derivatives and can be classified as a sulfonamide due to the presence of the sulfonyl functional group. Its structural complexity suggests potential activity as a drug candidate, particularly in neuropharmacology.
The synthesis of N-(3-chloro-4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide typically involves multi-step synthetic routes. Key steps may include:
The synthesis may require specific conditions such as temperature control, solvent selection, and the use of catalysts to optimize yield and purity. Detailed reaction mechanisms often involve intermediate compounds that facilitate the formation of the final product.
The molecular formula for N-(3-chloro-4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is C20H21ClF N3O2S, indicating a complex structure with multiple functional groups.
N-(3-chloro-4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide can participate in several chemical reactions:
Reagents such as lithium aluminum hydride for reductions or various acids for protonation/deprotonation can be employed depending on the desired transformation.
The mechanism of action for N-(3-chloro-4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide likely involves interaction with specific biological targets such as receptors or enzymes involved in neurotransmission or cellular signaling pathways.
Studies suggest that compounds with similar structures may act as inhibitors or modulators of neurotransmitter systems, potentially affecting serotonin or dopamine pathways, which are critical in treating mood disorders and other psychiatric conditions.
This compound is expected to exhibit characteristics typical of organic thiophene derivatives, including:
Key chemical properties include:
Relevant data can often be obtained through experimental studies or computational chemistry methods.
N-(3-chloro-4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide has potential applications in various fields:
This compound exemplifies the intersection of organic synthesis, pharmacology, and material science, highlighting its versatility in research applications.
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.:
CAS No.: 50815-87-7
CAS No.: 85252-29-5